(4-(2-(((Tert-butoxycarbonyl)(methyl)amino)methyl)-3-methoxy-3-oxopropyl)phenyl)boronic acid
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Overview
Description
(4-(2-(((Tert-butoxycarbonyl)(methyl)amino)methyl)-3-methoxy-3-oxopropyl)phenyl)boronic acid is a boronic acid derivative with a complex structure It contains a phenyl ring substituted with a boronic acid group and a tert-butoxycarbonyl (Boc) protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(((Tert-butoxycarbonyl)(methyl)amino)methyl)-3-methoxy-3-oxopropyl)phenyl)boronic acid typically involves multiple steps. One common approach is to start with a phenylboronic acid derivative and introduce the Boc-protected amino group through a series of reactions. The tert-butoxycarbonyl group is often introduced using tert-butyl chloroformate in the presence of a base . The final product is obtained after purification, usually by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process .
Chemical Reactions Analysis
Types of Reactions
(4-(2-(((Tert-butoxycarbonyl)(methyl)amino)methyl)-3-methoxy-3-oxopropyl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a phenol using oxidizing agents like hydrogen peroxide.
Reduction: The carbonyl group in the Boc-protected amino moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and aryl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group yields a phenol, while Suzuki-Miyaura coupling results in the formation of biaryl compounds .
Scientific Research Applications
Chemistry
In chemistry, (4-(2-(((Tert-butoxycarbonyl)(methyl)amino)methyl)-3-methoxy-3-oxopropyl)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .
Biology and Medicine
In biology and medicine, this compound can be used to develop new pharmaceuticals. The Boc-protected amino group allows for selective deprotection and further functionalization, making it useful in the synthesis of drug candidates .
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its ability to form stable bonds with other molecules .
Mechanism of Action
The mechanism of action of (4-(2-(((Tert-butoxycarbonyl)(methyl)amino)methyl)-3-methoxy-3-oxopropyl)phenyl)boronic acid depends on its application. In cross-coupling reactions, the boronic acid group interacts with palladium catalysts to form carbon-carbon bonds. In biological systems, the Boc-protected amino group can be selectively deprotected to reveal a free amine, which can then interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
4-(N-Boc-amino)phenylboronic acid: Similar structure but lacks the methoxy and oxopropyl groups.
Methyl 2-(4-(tert-butoxycarbonyl)amino)methyl)phenyl)acetate: Similar Boc-protected amino group but different overall structure.
Uniqueness
(4-(2-(((Tert-butoxycarbonyl)(methyl)amino)methyl)-3-methoxy-3-oxopropyl)phenyl)boronic acid is unique due to its combination of a boronic acid group and a Boc-protected amino group, which allows for versatile applications in both organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C17H26BNO6 |
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Molecular Weight |
351.2 g/mol |
IUPAC Name |
[4-[3-methoxy-2-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]-3-oxopropyl]phenyl]boronic acid |
InChI |
InChI=1S/C17H26BNO6/c1-17(2,3)25-16(21)19(4)11-13(15(20)24-5)10-12-6-8-14(9-7-12)18(22)23/h6-9,13,22-23H,10-11H2,1-5H3 |
InChI Key |
NODZXCOHILMLFN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CC(CN(C)C(=O)OC(C)(C)C)C(=O)OC)(O)O |
Origin of Product |
United States |
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